N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor activity by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
- 1-(3-Aminopropyl)imidazole
- 2-Aminoimidazole
- (1-Methyl-1H-imidazol-2-yl)methanamine
Uniqueness
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings .
Biological Activity
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the molecular formula C9H11N5. Its structure features a pyridine ring substituted with an imidazole group, which is crucial for its biological interactions. The presence of the imidazolylmethyl moiety enhances the compound's ability to interact with biological targets.
1. Antiproliferative Activity
Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that modifications in the functional groups attached to the pyridine core can lead to varying degrees of potency:
Compound Derivative | Cell Line | IC50 (µM) |
---|---|---|
Original Compound | MDA-MB-231 | 9.0 |
OMe Group Insertion | MDA-MB-231 | 0.075 |
Two -OH Groups | Hep2 | 0.058 |
Acylated Derivative | PC3 | 0.021 |
The data suggests that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly decreases IC50 values, enhancing antiproliferative activity against breast and prostate cancer cells .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. For instance:
- Antiproliferative Mechanism : The compound may inhibit critical pathways involved in cell division and proliferation, such as the PI3K/Akt/mTOR signaling pathway.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in a murine model bearing human breast cancer xenografts. The results indicated a significant reduction in tumor volume compared to controls, suggesting that this compound could be developed into an effective therapeutic agent against breast cancer.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results showed that this compound exhibited a notable bactericidal effect, highlighting its potential as a novel antibacterial agent.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(6-13-8)14-7-10-11-4-5-12-10/h2-6,14H,7H2,1H3,(H,11,12) |
InChI Key |
UFXOVRBILHEDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
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